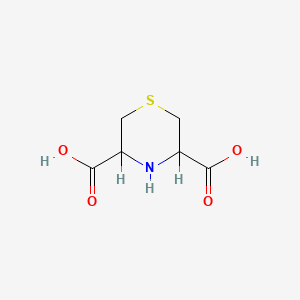
Thiomorpholine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiomorpholine-3,5-dicarboxylic acid is a sulfur-containing carboxylic acid, a member of thiomorpholines and a dicarboxylic acid.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Antioxidant Properties
Thiomorpholine-3,5-dicarboxylic acid has been studied for its antioxidant capabilities. Research indicates that it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases, including neurodegenerative disorders and cancer. For instance, its related compounds have shown potential in protecting against oxidative stress in models of amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease (AD) by reducing inflammation and improving cognitive functions .
1.2 Neuroprotective Effects
In animal models, this compound has demonstrated neuroprotective effects. Studies have shown that it can enhance motor function and slow disease progression in ALS models by decreasing neuroinflammation and promoting neuronal survival . Additionally, it has been effective in reducing amyloid burden and tau phosphorylation in AD models, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
1.3 Metabolic Studies
this compound is also involved in metabolic studies as it is identified as a metabolite in human urine. Its presence indicates potential roles in metabolic pathways related to sulfur-containing amino acids . Understanding its metabolism can provide insights into its physiological roles and implications for human health.
Biochemical Applications
2.1 Enzyme Substrates
this compound serves as a substrate for various enzymes involved in sulfur metabolism. For example, thiomorpholine-carboxylate dehydrogenase catalyzes reactions involving this compound, contributing to the regulation of intracellular levels of thyroid hormones . This enzymatic activity underscores the compound's relevance in biochemical research focused on metabolic regulation.
2.2 Analytical Chemistry
The compound has been utilized in analytical chemistry for developing methods to detect other sulfur-containing compounds. Techniques such as high-performance liquid chromatography (HPLC) have been employed to isolate this compound from biological samples, facilitating studies on its concentration and effects within biological systems .
Environmental Science
3.1 Biodegradation Studies
Research into the biodegradation of this compound reveals its potential environmental impact. As a sulfur-containing compound, it may participate in biogeochemical cycles involving sulfur transformation in ecosystems . Understanding its degradation pathways can inform environmental risk assessments and management strategies.
Summary Table of Applications
Propiedades
Número CAS |
91828-95-4 |
|---|---|
Fórmula molecular |
C6H9NO4S |
Peso molecular |
191.21 g/mol |
Nombre IUPAC |
thiomorpholine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
MHRLWUPLSHYLOK-UHFFFAOYSA-N |
SMILES |
C1C(NC(CS1)C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(CS1)C(=O)O)C(=O)O |
Sinónimos |
1,4-thiomorpholine-3,5-dicarboxylic acid TMDA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















